2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile
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Overview
Description
2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C10H9NO3S. It is a nitrile derivative that contains both a sulfonyl group and a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile typically involves the reaction of 3-oxo-3-phenylpropanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile involves its interaction with nucleophiles and electrophiles. The sulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The nitrile group can also undergo hydrolysis or reduction, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxo-3-phenylpropanenitrile: Similar structure but lacks the sulfonyl group.
3-oxo-2-phenylpropanenitrile: Another nitrile derivative with a different substitution pattern.
Uniqueness
2-Methanesulfonyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both a sulfonyl and a ketone group, which provides it with distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)9(7-11)10(12)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
MLBMAYFXFKOSAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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